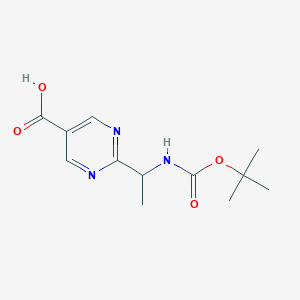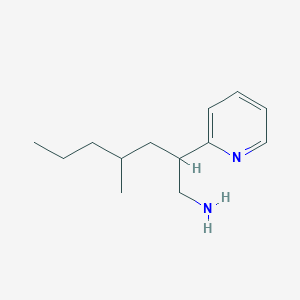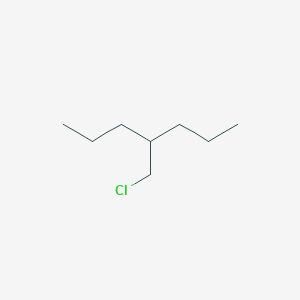
4-(Chloromethyl)-heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-heptane: is an organic compound with the molecular formula C8H17Cl It is a chlorinated derivative of heptane, where a chlorine atom is attached to the fourth carbon of the heptane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(Chloromethyl)-heptane typically involves the chlorination of heptane. One common method is the free radical chlorination, where heptane is treated with chlorine gas under ultraviolet light or heat to initiate the reaction. The reaction can be represented as follows:
C7H16+Cl2→C7H15Cl+HCl
In this reaction, chlorine radicals replace hydrogen atoms in the heptane molecule, resulting in the formation of this compound.
Industrial Production Methods:
Industrial production of this compound may involve continuous flow reactors where heptane and chlorine gas are continuously fed into the reactor under controlled conditions of temperature and pressure. The reaction mixture is then subjected to separation processes to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
4-(Chloromethyl)-heptane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols. For example, treatment with sodium hydroxide can yield 4-hydroxyheptane.
Reduction Reactions: The compound can be reduced to heptane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: 4-Hydroxyheptane, 4-Aminoheptane.
Reduction: Heptane.
Oxidation: 4-Heptanol, 4-Heptanoic acid.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-heptane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the modification of polymers to introduce chlorine functionalities, enhancing the material properties.
Biological Studies: The compound can be used to study the effects of chlorinated hydrocarbons on biological systems, including their metabolism and toxicity.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-heptane in chemical reactions involves the reactivity of the chloromethyl group. The chlorine atom, being electronegative, makes the carbon atom it is attached to electrophilic, thus susceptible to nucleophilic attack. This property is exploited in various substitution reactions where nucleophiles replace the chlorine atom.
Vergleich Mit ähnlichen Verbindungen
4-Bromomethyl-heptane: Similar in structure but with a bromine atom instead of chlorine.
4-Iodomethyl-heptane: Contains an iodine atom in place of chlorine.
4-Methylheptane: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness:
4-(Chloromethyl)-heptane is unique due to the presence of the chloromethyl group, which imparts specific reactivity patterns not observed in non-halogenated heptanes. The chlorine atom’s presence allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H17Cl |
|---|---|
Molekulargewicht |
148.67 g/mol |
IUPAC-Name |
4-(chloromethyl)heptane |
InChI |
InChI=1S/C8H17Cl/c1-3-5-8(7-9)6-4-2/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
PJFVQKKKKWEEIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13200421.png)
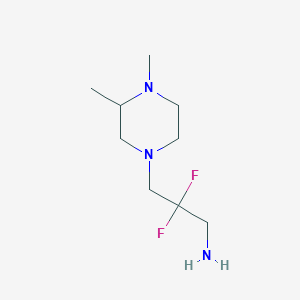
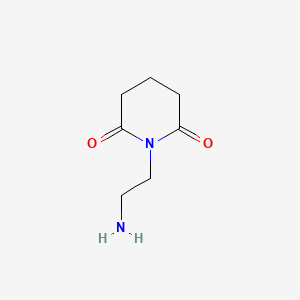
![tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13200433.png)
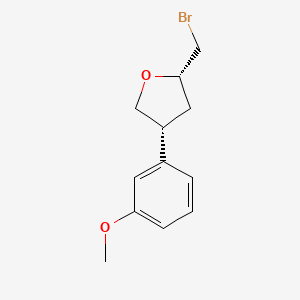
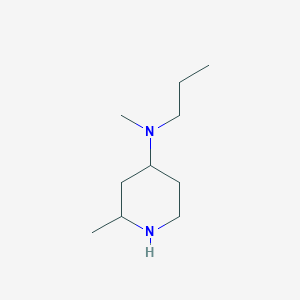
![1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13200441.png)
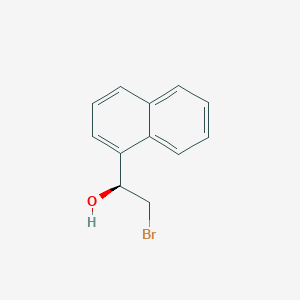
![3-[2-(1H-Imidazol-1-yl)ethoxy]aniline](/img/structure/B13200448.png)
